N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
- The thiophenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: The reaction is typically performed in an inert atmosphere using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Attachment of the Fluorobenzyl Group:
- The final step involves the introduction of the fluorobenzyl group through a coupling reaction.
- Reaction conditions: This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorobenzyl halide and a boronic acid derivative.
Industrial Production Methods: Industrial production of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
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Formation of the Cyclopentanecarboxamide Core:
- Starting with cyclopentanone, the compound undergoes a reaction with an appropriate amine to form the cyclopentanecarboxamide core.
- Reaction conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
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Reduction:
- Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, converting it to an alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
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Substitution:
- The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation of the thiophenyl group results in sulfoxides or sulfones.
- Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution reactions lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
- The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
- It is studied for its anti-inflammatory, analgesic, and anticancer properties.
Industry:
- In the materials science industry, the compound is explored for its potential use in the fabrication of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the thiophenyl group contributes to its overall stability and reactivity. The cyclopentanecarboxamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(4-bromobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Comparison:
- N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of the fluorine atom in the benzyl group, which significantly influences its electronic properties and reactivity.
- Compared to its chlorinated, methylated, and brominated analogs, the fluorinated compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)12-19-16(20)17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLLWZMXJCNOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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